molecular formula C20H19Cl2N3 B12928212 7-Chloro-2-(2-(4-chlorophenyl)ethenyl)-N,N-diethyl-4-quinazolinamine CAS No. 57942-26-4

7-Chloro-2-(2-(4-chlorophenyl)ethenyl)-N,N-diethyl-4-quinazolinamine

Cat. No.: B12928212
CAS No.: 57942-26-4
M. Wt: 372.3 g/mol
InChI Key: LPMLQZZDOXVROR-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-7-Chloro-2-(4-chlorostyryl)-N,N-diethylquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core, substituted with chloro and styryl groups, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7-Chloro-2-(4-chlorostyryl)-N,N-diethylquinazolin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 7-chloroquinazoline with 4-chlorostyrene under basic conditions to form the styryl derivative. This intermediate is then reacted with N,N-diethylamine to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-7-Chloro-2-(4-chlorostyryl)-N,N-diethylquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the styryl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Ethyl-substituted quinazoline derivatives.

    Substitution: Amino or thiol-substituted quinazoline derivatives.

Scientific Research Applications

(E)-7-Chloro-2-(4-chlorostyryl)-N,N-diethylquinazolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-7-Chloro-2-(4-chlorostyryl)-N,N-diethylquinazolin-4-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and ion channels.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-Chlorophenyl)vinylboronic acid
  • (E)-4-Methylstyryl[(E)-4-chlorostyryl] sulfone

Uniqueness

(E)-7-Chloro-2-(4-chlorostyryl)-N,N-diethylquinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and potential therapeutic applications, making it a valuable molecule in various research domains.

Properties

CAS No.

57942-26-4

Molecular Formula

C20H19Cl2N3

Molecular Weight

372.3 g/mol

IUPAC Name

7-chloro-2-[(E)-2-(4-chlorophenyl)ethenyl]-N,N-diethylquinazolin-4-amine

InChI

InChI=1S/C20H19Cl2N3/c1-3-25(4-2)20-17-11-10-16(22)13-18(17)23-19(24-20)12-7-14-5-8-15(21)9-6-14/h5-13H,3-4H2,1-2H3/b12-7+

InChI Key

LPMLQZZDOXVROR-KPKJPENVSA-N

Isomeric SMILES

CCN(CC)C1=NC(=NC2=C1C=CC(=C2)Cl)/C=C/C3=CC=C(C=C3)Cl

Canonical SMILES

CCN(CC)C1=NC(=NC2=C1C=CC(=C2)Cl)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.